molecular formula C9H15NO4 B010079 (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate CAS No. 104227-71-6

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Cat. No.: B010079
CAS No.: 104227-71-6
M. Wt: 201.22 g/mol
InChI Key: XODLOLQRSQGSFE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral compound that plays a significant role in organic synthesis. It is often used as an intermediate in the preparation of various pharmaceuticals and fine chemicals. The compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a carbamate group, making it a valuable building block in synthetic chemistry.

Scientific Research Applications

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate has a wide range of applications in scientific research:

Safety and Hazards

  • Safety Data Sheet : Link

Future Directions

: Source : Source : ChemSpider

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of (S)-tert-butyl 3-hydroxy-5-oxotetrahydrofuran-3-ylcarbamate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the carbamate group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The pathways involved may include enzymatic reactions that modify the carbamate group or the tetrahydrofuran ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is unique due to its specific chiral configuration and the presence of the tert-butyl group, which imparts distinct chemical properties. This makes it particularly valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds .

Properties

IUPAC Name

tert-butyl N-[(3S)-5-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODLOLQRSQGSFE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908875
Record name tert-Butyl hydrogen (5-oxooxolan-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104227-71-6
Record name tert-Butyl hydrogen (5-oxooxolan-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl [(3S)-5-oxotetrahydrofuran-3-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Reactant of Route 3
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Reactant of Route 5
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.